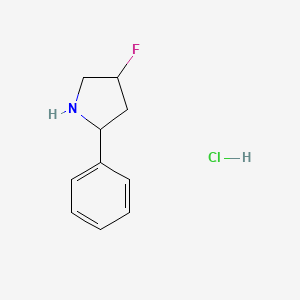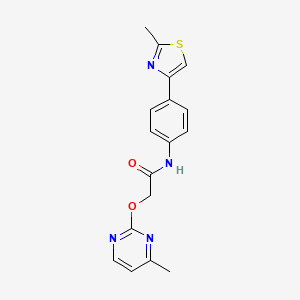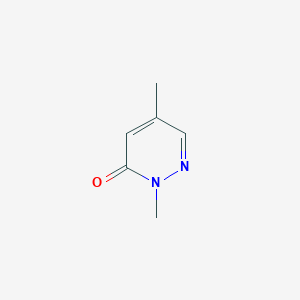![molecular formula C8H14O B2806563 {3-Ethylbicyclo[1.1.1]pentan-1-yl}methanol CAS No. 2287272-90-4](/img/structure/B2806563.png)
{3-Ethylbicyclo[1.1.1]pentan-1-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-Ethylbicyclo[1.1.1]pentan-1-yl}methanol is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, known for their rigid and compact three-dimensional frameworks. The presence of an ethyl group and a methanol moiety further enhances its chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of {3-Ethylbicyclo[1.1.1]pentan-1-yl}methanol typically involves the reaction of alkyl iodides with propellane under light-enabled conditions. This method is scalable and does not require catalysts, initiators, or additives . The reaction proceeds cleanly, often yielding products with around 90% purity that can be used directly in further transformations .
Industrial Production Methods: Industrial production of this compound can be achieved through flow photochemical addition of propellane to diacetyl, followed by haloform reaction to form bicyclo[1.1.1]pentane derivatives . This method allows for large-scale production, making it feasible for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: {3-Ethylbicyclo[1.1.1]pentan-1-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often employs halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various functionalized bicyclo[1.1.1]pentane derivatives, such as alcohols, acids, amines, and esters .
Applications De Recherche Scientifique
{3-Ethylbicyclo[1.1.1]pentan-1-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Incorporated into drug design to improve the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the development of advanced materials, including molecular rods and liquid crystals.
Mécanisme D'action
The mechanism of action of {3-Ethylbicyclo[1.1.1]pentan-1-yl}methanol involves its interaction with molecular targets through its rigid bicyclic structure. This interaction often leads to increased binding affinity and specificity towards the target molecules. The compound’s three-dimensional framework allows it to mimic the spatial arrangement of aromatic rings, making it a valuable bioisostere in drug design.
Comparaison Avec Des Composés Similaires
Bicyclo[1.1.1]pentane: The parent compound, known for its rigid structure and use as a bioisostere.
Cubane: Another rigid, three-dimensional structure used in drug design.
Adamantane: Known for its stability and use in antiviral drugs.
Uniqueness: {3-Ethylbicyclo[1.1.1]pentan-1-yl}methanol stands out due to its specific functional groups, which provide unique chemical properties and reactivity. Its ethyl and methanol moieties enhance its solubility and potential for further functionalization, making it a versatile compound in various scientific applications .
Propriétés
IUPAC Name |
(3-ethyl-1-bicyclo[1.1.1]pentanyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-7-3-8(4-7,5-7)6-9/h9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMWTWNMBLJAEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(C1)(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-oxo-3-pentyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetonitrile](/img/structure/B2806480.png)

![1-(2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetyl)-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2806483.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-bromo-N-methylnicotinamide](/img/structure/B2806486.png)
![3-(3-chlorobenzyl)-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2806487.png)
![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B2806490.png)
![6-Hydroxy-11-(thiophen-2-yl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2806493.png)
![4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline](/img/structure/B2806495.png)
![methyl 4-{[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]sulfamoyl}benzoate](/img/structure/B2806496.png)
![N-(2,4-dimethylphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2806497.png)

![6-acetyl-2-(2-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2806503.png)
